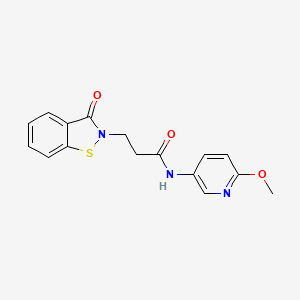![molecular formula C26H26ClNO6 B12178195 4-chloro-N-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]phenylalanine](/img/structure/B12178195.png)
4-chloro-N-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]phenylalanine is a complex organic compound with a molecular formula of C26H26ClNO6. This compound is characterized by its unique structure, which includes a chlorinated phenylalanine moiety and a pyranochromen ring system. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
The synthesis of 4-chloro-N-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]phenylalanine involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyranochromen Ring: The pyranochromen ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a coumarin derivative. This step often requires the use of catalysts and specific reaction conditions to achieve the desired product.
Acetylation: The acetylation of the phenylalanine moiety is carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The final step involves coupling the chlorinated phenylalanine with the pyranochromen ring system. This step may require the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and equipment.
化学反応の分析
4-chloro-N-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]phenylalanine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom in the phenylalanine moiety can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-chloro-N-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]phenylalanine has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-chloro-N-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]phenylalanine involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
4-chloro-N-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]phenylalanine can be compared with other similar compounds, such as:
Coumarin Derivatives: These compounds share the pyranochromen ring system and are known for their diverse biological activities.
Chlorinated Amino Acids: Compounds like 4-chlorophenylalanine have similar structural features and are studied for their biochemical properties.
Acetylated Amino Acids: These compounds have acetyl groups attached to amino acids and are investigated for their potential therapeutic applications.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties.
特性
分子式 |
C26H26ClNO6 |
|---|---|
分子量 |
483.9 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-2-[[2-(2,2,6-trimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-7-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C26H26ClNO6/c1-14-18-11-16-8-9-26(2,3)34-21(16)13-22(18)33-25(32)19(14)12-23(29)28-20(24(30)31)10-15-4-6-17(27)7-5-15/h4-7,11,13,20H,8-10,12H2,1-3H3,(H,28,29)(H,30,31) |
InChIキー |
FDPYWEGAHFUFJE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=C1C=C3CCC(OC3=C2)(C)C)CC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(pyridin-4-ylmethyl)pentanamide](/img/structure/B12178116.png)

![N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B12178127.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B12178137.png)


![1-(4-fluorobenzenesulfonyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B12178163.png)
![N'-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B12178167.png)
![4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B12178168.png)


![N-(1H-imidazol-2-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12178177.png)
![N-(4-phenylbutan-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12178208.png)
